molecular formula C43H50Cl2N8O9 B10861442 PROTAC CDK9 degrader-7

PROTAC CDK9 degrader-7

Cat. No.: B10861442
M. Wt: 893.8 g/mol
InChI Key: VOTFYHWCGUFSOV-UHFFFAOYSA-N
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Description

PROTAC CDK9 Degrader-7 is a heterobifunctional small molecule designed to induce the degradation of cyclin-dependent kinase 9 (CDK9) through the proteolysis targeting chimera (PROTAC) technology. CDK9 is a member of the cyclin-dependent protein kinase family, playing a crucial role in the transcriptional elongation of several target genes. This compound selectively degrades CDK9, sparing other members of the cyclin-dependent kinase family, and has shown potential in treating various malignancies, including pancreatic, prostate, and breast cancers .

Preparation Methods

The synthesis of PROTAC CDK9 Degrader-7 involves the development of a heterobifunctional molecule that can bind both CDK9 and an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:

    Ligand Synthesis: The synthesis of a ligand that specifically binds to CDK9.

    Linker Attachment: The attachment of a linker to the CDK9 ligand.

    E3 Ligase Ligand Synthesis: The synthesis of a ligand that binds to the E3 ubiquitin ligase.

    Conjugation: The conjugation of the CDK9 ligand-linker complex to the E3 ligase ligand.

Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the successful formation of the heterobifunctional molecule .

Chemical Reactions Analysis

PROTAC CDK9 Degrader-7 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.

    Reduction: Reduction reactions can occur, typically involving reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PROTAC CDK9 Degrader-7 has a wide range of scientific research applications:

Mechanism of Action

PROTAC CDK9 Degrader-7 exerts its effects by recruiting the E3 ubiquitin ligase cereblon to CDK9, leading to the ubiquitination and subsequent proteasomal degradation of CDK9. This degradation disrupts the transcriptional elongation of target genes, particularly those involved in cell proliferation and survival. The molecular targets and pathways involved include the ubiquitin-proteasome system and the transcriptional regulatory network .

Comparison with Similar Compounds

PROTAC CDK9 Degrader-7 is unique in its selective degradation of CDK9, sparing other cyclin-dependent kinases. Similar compounds include:

These compounds highlight the uniqueness of this compound in its selective targeting and degradation of CDK9, offering potential therapeutic benefits in cancer treatment.

Properties

Molecular Formula

C43H50Cl2N8O9

Molecular Weight

893.8 g/mol

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[12-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]dodecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C43H50Cl2N8O9/c44-28-13-11-14-29(45)37(28)40(58)49-30-24-47-51-38(30)41(59)48-26-19-22-52(23-20-26)35(56)16-8-6-4-2-1-3-5-7-9-21-46-34(55)25-62-32-15-10-12-27-36(32)43(61)53(42(27)60)31-17-18-33(54)50-39(31)57/h10-15,24,26,31H,1-9,16-23,25H2,(H,46,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57)

InChI Key

VOTFYHWCGUFSOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl

Origin of Product

United States

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